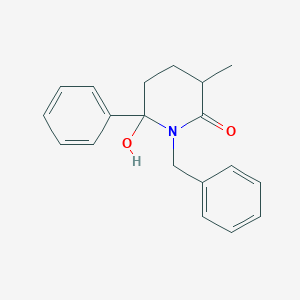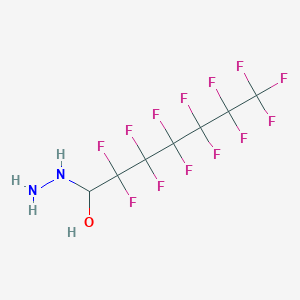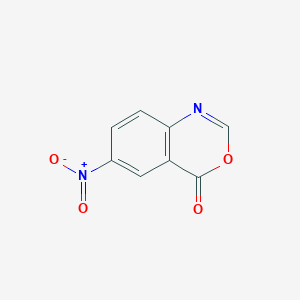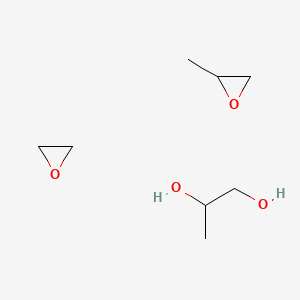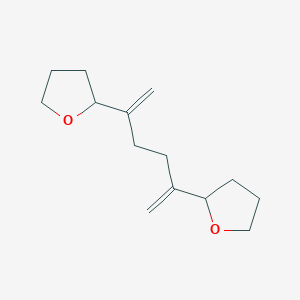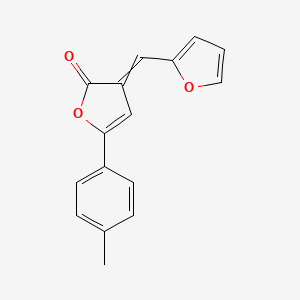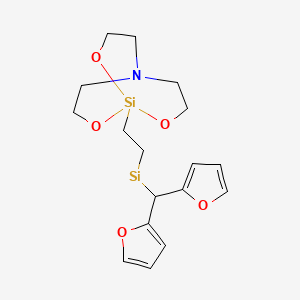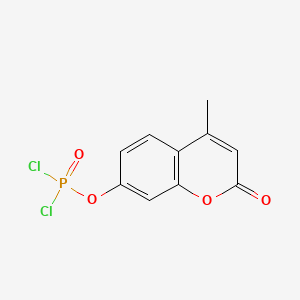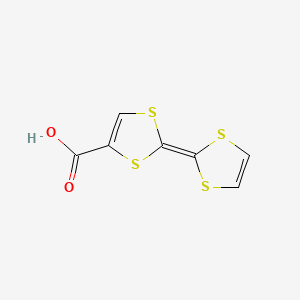![molecular formula C22H30 B14488402 [4-(2-Phenylethyl)octyl]benzene CAS No. 63213-05-8](/img/structure/B14488402.png)
[4-(2-Phenylethyl)octyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Phenylethyl)octyl]benzene is an organic compound with the molecular formula C22H30 It is a derivative of benzene, featuring a phenylethyl group and an octyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Phenylethyl)octyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
[4-(2-Phenylethyl)octyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the phenylethyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Br2 in the presence of iron (Fe) catalyst, HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
科学研究应用
[4-(2-Phenylethyl)octyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of [4-(2-Phenylethyl)octyl]benzene depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenylethyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
相似化合物的比较
Similar Compounds
[4-(2-Phenylethyl)hexyl]benzene: Similar structure but with a hexyl group instead of an octyl group.
[4-(2-Phenylethyl)decyl]benzene: Similar structure but with a decyl group instead of an octyl group.
[4-(2-Phenylethyl)butyl]benzene: Similar structure but with a butyl group instead of an octyl group.
Uniqueness
[4-(2-Phenylethyl)octyl]benzene is unique due to its specific combination of phenylethyl and octyl groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it valuable for targeted applications in research and industry .
属性
CAS 编号 |
63213-05-8 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
4-(2-phenylethyl)octylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-11-21(18-19-22-14-8-5-9-15-22)17-10-16-20-12-6-4-7-13-20/h4-9,12-15,21H,2-3,10-11,16-19H2,1H3 |
InChI 键 |
CQAVBFRULYHUTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCC1=CC=CC=C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


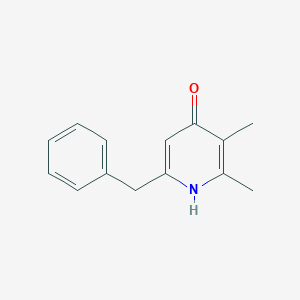
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


